An In-depth Technical Guide to 2-Hydroxyethyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Hydroxyethyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monoacetate, is a bifunctional organic molecule possessing both a primary hydroxyl and an ester functional group. This dual functionality imparts unique solvency characteristics and makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-hydroxyethyl acetate, tailored for professionals in research and development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key laboratory procedures.
Chemical Structure and Identification
2-Hydroxyethyl acetate is the monoester of ethylene glycol and acetic acid. Its structure is characterized by a two-carbon backbone with a hydroxyl group at one end and an acetate group at the other.
Chemical Structure Diagram
Caption: Chemical structure of 2-Hydroxyethyl acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-hydroxyethyl acetate[1][2] |
| Common Synonyms | Ethylene glycol monoacetate, 2-Acetoxyethanol, Glycol monoacetate, β-Hydroxyethyl acetate[2][3] |
| CAS Number | 542-59-6[1][4] |
| Molecular Formula | C₄H₈O₃[5] |
| Molecular Weight | 104.10 g/mol [1][5] |
| InChI | InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3[1] |
| InChIKey | HXDLWJWIAHWIKI-UHFFFAOYSA-N[4][6] |
| Canonical SMILES | CC(=O)OCCO[5] |
Physicochemical Properties
2-Hydroxyethyl acetate is a colorless, nearly odorless liquid at room temperature.[7] It is combustible and soluble in water as well as many common organic solvents.[7]
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Colorless liquid | [4] |
| Odor | Nearly odorless | [7] |
| Boiling Point | 184.0 - 188.0 °C | [4] |
| Melting Point | -45 °C | [1] |
| Density | 1.11 g/cm³ | [6] |
| Vapor Density | 3.59 | [4] |
| Flash Point | 88 °C (190.4 °F) | [4] |
| Water Solubility | Soluble | [6][7] |
| Refractive Index (n20/D) | 1.42 | [6][7] |
Synthesis
The most common method for synthesizing 2-hydroxyethyl acetate is the Fischer-Speier esterification of ethylene glycol with acetic acid, using a strong acid as a catalyst.[4] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction.[8]
Reaction Scheme
HOCH₂CH₂OH + CH₃COOH ⇌ CH₃COOCH₂CH₂OH + H₂O[4]
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-hydroxyethyl acetate.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the laboratory-scale synthesis of 2-hydroxyethyl acetate.
Materials:
-
Ethylene Glycol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether (or other suitable extraction solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylene glycol and an excess of glacial acetic acid (e.g., a 1:4 molar ratio).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the stirred reaction mixture.[9]
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours.[8] The reaction temperature is typically around 110-120°C.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing an equal volume of cold water and an extraction solvent like diethyl ether.[8]
-
Shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with brine.[8][10]
-
-
Drying and Solvent Removal:
-
Purification: The crude product can be purified by distillation.[8] Dry the ester over anhydrous potassium carbonate (K₂CO₃) before distilling.[7]
Analytical and Spectroscopic Data
The structure and purity of 2-hydroxyethyl acetate are confirmed through various analytical techniques, including chromatography and spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a key method for assessing the purity of 2-hydroxyethyl acetate, separating it from starting materials, byproducts, and other impurities.[4]
Experimental Protocol: Purity Assessment by GC
This protocol is based on the general principles outlined in ASTM D3545 for the analysis of acetate esters.[11]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax 20M), is suitable.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: ~200 °C
-
Detector: ~250 °C
-
Oven: A temperature program may be used, for example, starting at 60 °C and ramping up to 180 °C at 10 °C/min.
-
-
Sample Preparation: Dilute the 2-hydroxyethyl acetate sample in a suitable solvent (e.g., dichloromethane (B109758) or ether).
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The resulting chromatogram is analyzed by comparing peak areas to determine the relative concentrations of components.[11]
Spectroscopic Data
Table 3: 1H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Acetate methyl (-CH ₃) | ~2.0 - 2.1 | Singlet |
| Methylene adjacent to ester (-OCH ₂-) | ~4.1 - 4.3 | Multiplet |
| Methylene adjacent to hydroxyl (-CH ₂OH) | ~3.6 - 3.8 | Multiplet |
| Hydroxyl (-OH ) | Variable | Singlet |
(Note: Data is compiled from typical values and may vary based on solvent and instrument.)[4]
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | ~3400 (broad) | Alcohol stretch |
| C=O (ester) | ~1740 (strong) | Carbonyl stretch |
| C-O (ester) | ~1240 | C-O stretch |
| C-O (alcohol) | ~1050 | C-O stretch |
(Note: Data represents typical absorption bands.)
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for 2-hydroxyethyl acetate is observed at a mass-to-charge ratio (m/z) of 104.[12] A prominent base peak is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[1][12] Other significant fragments may be seen at m/z 73, 74, and 61.[12]
Role in Biological Signaling Pathways
There is no scientific literature to suggest that 2-hydroxyethyl acetate, a simple organic solvent and chemical intermediate, is involved in biological signaling pathways. Its primary relevance in the context of drug development is as a potential solvent or a starting material for the synthesis of more complex molecules.
Safety and Handling
2-Hydroxyethyl acetate is classified as a material that causes severe eye irritation.[4] It may also cause skin, respiratory, and digestive tract irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing to prevent eye and skin contact.[4]
-
Handling: Use in a well-ventilated area. Wash thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water and seek immediate medical aid.[4]
-
Conclusion
2-Hydroxyethyl acetate is a fundamentally important bifunctional molecule with well-characterized chemical and physical properties. Its utility as a solvent and a synthetic intermediate is rooted in its dual hydroxyl and ester functionalities. The straightforward synthesis via Fischer esterification and well-established analytical methods for its characterization make it a readily accessible compound for research and development applications. Adherence to standard safety protocols is essential when handling this chemical due to its irritant properties.
References
- 1. Glycol monoacetate | C4H8O3 | CID 10960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 19438572 | C8H16O6 | CID 19438572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. 2-Hydroxyethyl acetate | 542-59-6 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-HYDROXYETHYL ACETATE(542-59-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-HYDROXYETHYL ACETATE(542-59-6) IR Spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. kelid1.ir [kelid1.ir]
- 12. 2-HYDROXYETHYL ACETATE(542-59-6) MS [m.chemicalbook.com]
